molecular formula C16H19N5O3S2 B2815773 2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-83-6

2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2815773
CAS No.: 1105224-83-6
M. Wt: 393.48
InChI Key: POLIWSPPMVYWEC-UHFFFAOYSA-N
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Description

2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a piperazine ring, a thiadiazole ring, and a methoxybenzoyl group

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .

Mode of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors . This suggests that “2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” may also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “this compound” may also affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic profiles in in silico studies . This suggests that “this compound” may also have favorable ADME properties, impacting its bioavailability.

Result of Action

Similar compounds have shown significant inhibitory activity against various human cancerous cell lines . This suggests that “this compound” may also have potent effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a methoxybenzoyl group through acylation reactions. Subsequently, the thiadiazole ring is introduced via cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones. The final step involves the formation of the thioacetamide linkage through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

2-((5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S2/c1-24-12-4-2-11(3-5-12)14(23)20-6-8-21(9-7-20)15-18-19-16(26-15)25-10-13(17)22/h2-5H,6-10H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLIWSPPMVYWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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